2-(Diphenylphosphanyl)-1-(diphenylphosphoryl)ethan-1-ol
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Overview
Description
(2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C26H23OP2. This compound is known for its unique structure, which includes both phosphine and phosphine oxide functional groups. It is widely used in various fields of chemistry due to its versatile reactivity and ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine with an appropriate aldehyde or ketone under controlled conditions. One common method is the hydrophosphinylation of allylic compounds using diphenylphosphine oxide under photoirradiation . This reaction proceeds regioselectively in an anti-Markovnikov manner, producing the desired phosphine oxide compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrophosphinylation reactions using diphenylphosphine oxide and various allylic substrates. The reactions are typically carried out in the presence of catalysts and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis or as ligands in coordination chemistry.
Scientific Research Applications
(2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide involves its ability to form stable complexes with metals. The phosphine and phosphine oxide groups act as ligands, coordinating with metal centers and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: A simpler compound with similar reactivity but lacking the additional hydroxyethyl group.
Bis(diphenylphosphino)ethane: Another organophosphorus compound used as a ligand in coordination chemistry.
Triphenylphosphine oxide: A widely used phosphine oxide with similar properties but different structural features.
Uniqueness
(2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide is unique due to its dual functional groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metals makes it particularly valuable in catalysis and coordination chemistry.
Properties
CAS No. |
65220-79-3 |
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Molecular Formula |
C26H24O2P2 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-diphenylphosphanyl-1-diphenylphosphorylethanol |
InChI |
InChI=1S/C26H24O2P2/c27-26(21-29(22-13-5-1-6-14-22)23-15-7-2-8-16-23)30(28,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26-27H,21H2 |
InChI Key |
MOTAODWWQFEHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC(O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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